molecular formula C14H13Cl4N B14054629 [3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14054629
M. Wt: 337.1 g/mol
InChI Key: HQLOLMHYXIFCKU-UHFFFAOYSA-N
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Description

[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective addition of chlorine atoms

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex chlorinated derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the double bonds in the cyclohexadienyl ring.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated cyclohexadienes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and cellular components can provide insights into biochemical pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s reactivity and ability to form stable derivatives make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dimethylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • [2,4,6-Trichlorophenyl]-dimethyl-amine
  • [3,5-Dichloro-2-(2,4-dichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
  • [2,3,5-Trichlorophenyl]-dimethyl-amine

Comparison: Compared to these similar compounds, [3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of the cyclohexadienyl ring. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-10(16)13(12)9-6-8(15)7-11(17)14(9)18/h3-5,7,9H,6H2,1-2H3

InChI Key

HQLOLMHYXIFCKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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